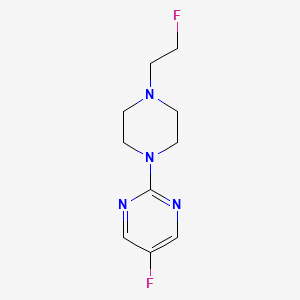

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPAUFWRRIATAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-fluoroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Neuropharmacology: The compound is studied for its potential use in treating neurological disorders such as Alzheimer’s disease by acting as an acetylcholinesterase inhibitor.

Chemical Biology: It is used as a tool compound to study the biological functions of fluorinated heterocycles and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Receptor Binding: It may bind to certain receptors, modulating their activity and affecting cellular signaling pathways.

DNA Interaction: The compound can interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, emphasizing differences in substituents and functional outcomes:

Key Structural and Functional Differences

Substituent Effects on Enzyme Inhibition SCH 66712: The phenylimidazole-methyl substituent on the piperazine ring enables covalent adduct formation with CYP2D6, leading to irreversible inactivation. The phenyl group is positioned 2.2 Å from the heme iron, facilitating oxidation and methylene quinone metabolite formation . Fluorine’s electronegativity could stabilize interactions with enzymes or receptors .

Role of Fluorination

- Fluorine at position 5 of the pyrimidine ring (common in all analogs) enhances metabolic stability by blocking oxidative degradation. In FCPPC, the 2-fluoroethyl group improves radiolabeling efficiency for imaging applications .

Target Selectivity SCH 66712 shows selectivity for CYP2D6 over CYP3A4, CYP2C9, and CYP2C19 (5–10-fold lower potency for non-target isoforms) . PTC596 targets tubulin, demonstrating that pyrimidine derivatives can exhibit diverse mechanisms depending on substituents .

Research Findings and Mechanistic Insights

SCH 66712 as a CYP2D6 Inactivator

- Irreversibly inactivates CYP2D6 via protein adduction, with >90% activity loss within 15 minutes .

- Metabolites include oxidized phenylimidazole intermediates, suggesting a mechanism involving reactive quinone formation .

Imaging Agent FCPPC

- The 2-fluoroethyl-piperazine moiety in FCPPC facilitates radiolabeling with fluorine-18, enabling PET imaging applications. Structural analogs with chloroethyl groups (e.g., pre-FCPPC) are precursors for radiochemistry .

Anticandidate Tubulin Binders

- PTC596’s reverse pyrimidine structure and trifluoromethyl group confer nanomolar tubulin-binding activity, distinct from the CYP-targeting analogs .

Biological Activity

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent and in neuropharmacology. This article reviews the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 2-position with a piperazinyl group, which is further substituted by a 2-fluoroethyl chain at the 4-position of the piperazine. Its molecular formula is , and it has a molecular weight of approximately 246.26 g/mol. The presence of fluorine atoms in both the pyrimidine and piperazine moieties enhances its lipophilicity and biological activity.

Interaction with Biological Targets

While specific interactions of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine with enzymes are not extensively documented, related compounds have shown significant interactions with various biomolecules:

- Protein Kinases: Pyrimidine derivatives often inhibit protein kinases, which are crucial for regulating cell growth and metabolism. This inhibition can lead to the suppression of cancer cell proliferation.

- Acetylcholinesterase Inhibition: Some studies suggest that compounds with similar structures may act as acetylcholinesterase inhibitors, indicating potential applications in treating neurological disorders such as Alzheimer's disease.

The exact molecular mechanisms through which 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine exerts its biological effects remain largely unknown. However, based on related studies, it is hypothesized that:

- Inhibition of Cell Proliferation: By targeting protein kinases, the compound may disrupt signaling pathways essential for cancer cell survival and growth.

- Neuroprotective Effects: Its potential role as an acetylcholinesterase inhibitor suggests it could enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. A notable example includes research on benzoxazole derivatives that showed promising anticancer activity while maintaining selectivity towards cancerous cells over normal cells .

Neuropharmacological Applications

Research into similar fluorinated compounds has indicated their potential utility in treating neurological disorders. For example, certain piperazine derivatives have been evaluated for their efficacy as acetylcholinesterase inhibitors, which could help improve cognitive function in Alzheimer's patients.

Comparison with Similar Compounds

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine, and how are purity and yield optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization with the fluoroethyl-piperazine moiety. Key steps include:

- Nucleophilic substitution : Fluorination of the pyrimidine ring using fluorinating agents (e.g., KF or Selectfluor) under controlled temperatures (60–80°C) .

- Piperazine coupling : Reaction of the fluoropyrimidine intermediate with 2-fluoroethylpiperazine in polar aprotic solvents (e.g., DMF or DMSO) at reflux .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrimidine:piperazine) and inert atmosphere conditions to minimize side reactions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyrimidine C-F coupling in F NMR) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) with accurate mass matching calculated values (e.g., CHFN: 265.1134) .

- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the fluoroethyl-piperazine and pyrimidine groups .

Q. What preliminary biological assays are recommended to screen its activity?

- Enzyme inhibition assays : Test against kinases or acetylcholinesterase (AChE) using Ellman’s method (IC determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .

- Solubility and stability : Use HPLC to assess aqueous solubility (pH 7.4 buffer) and degradation under UV light or elevated temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during piperazine coupling?

- Solvent selection : Replace DMF with acetonitrile to reduce carbamate byproduct formation .

- Catalyst screening : Test Pd(OAc) or CuI to enhance coupling efficiency (monitored via TLC) .

- Temperature gradients : Gradual heating (40°C → 80°C) minimizes thermal decomposition .

- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted fluoropyrimidine or oxidized piperazine derivatives) .

Q. What mechanistic insights exist for its interaction with biological targets?

- Kinetic studies : For AChE inhibition, use Lineweaver-Burk plots to determine competitive/non-competitive binding .

- Molecular docking : Simulate binding poses with proteins (e.g., PARP-1) using AutoDock Vina; prioritize hydrogen bonds between the fluoroethyl group and active-site residues (e.g., Ser904) .

- Fluorescence quenching : Monitor changes in tryptophan emission spectra upon compound binding to assess conformational shifts .

Q. How can computational modeling predict its pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (~2.1), BBB permeability (CNS MPO score >4), and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to evaluate stability of protein-ligand complexes (RMSD <2 Å) .

- Solubility parameterization : Hansen solubility parameters (δ, δ, δ) guide co-solvent selection for formulation .

Q. How do structural modifications (e.g., replacing fluoroethyl with methyl groups) impact activity?

- SAR studies : Synthesize analogs (e.g., 5-Fluoro-2-(4-methylpiperazin-1-yl)pyrimidine) and compare IC values in enzyme assays .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes (ΔG, ΔH) .

- Crystallographic comparison : Overlay X-ray structures to identify steric clashes or enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .

- Dose-response normalization : Reanalyze data using Hill slopes to account for efficacy vs. potency discrepancies .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.